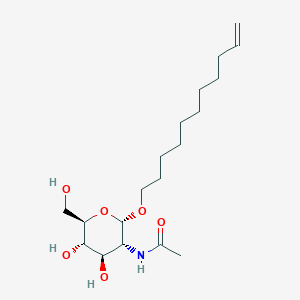
6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
“6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine” is a chemical compound that contains a triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms and three carbon atoms. The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds involves the use of chalcones as precursors. These chalcones are prepared by refluxing 2-acetylthiophene with aromatic aldehydes in the presence of potassium hydroxide in an ethanol medium . The chalcones are then refluxed with guanidine .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as NMR, IR, and GPC . The structure of the compound is likely to be influenced by the presence of the triazine and thiophene rings .Chemical Reactions Analysis
Thiophene derivatives, including “this compound”, can undergo a variety of chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For example, thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents but insoluble in water .Applications De Recherche Scientifique
Metal Chelation and Crystal Engineering
6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine analogs have been explored for their ability to chelate metals, particularly Ag(I). These compounds can create predictable structures held together by coordinative interactions and hydrogen bonds, useful in crystal engineering (Duong et al., 2011).
Optical and Electrochemical Properties
Research on linear π-conjugated polymers containing variants of this compound has shown that they exhibit good thermal stability and tunable fluorescence, ranging from blue to blue-green emission. These polymers also demonstrate adjustable electrochemical properties (Zou et al., 2008).
Synthesis and Antimicrobial Properties
A series of 1,3,5-triazine derivatives, including those related to this compound, have been synthesized and evaluated for antimicrobial properties. Some derivatives have shown effective inhibition against various bacterial and fungal strains (Patil et al., 2020).
Star-Shaped Molecules and Two-Photon Absorption Properties
Star-shaped molecules containing the this compound unit exhibit reversible redox behavior and two-photon absorption activity, indicating potential in photonic applications (Zou et al., 2009).
Copper(II) Complexes with this compound
Studies on copper(II) complexes with di-substituted this compound ligands have revealed interesting properties, including π–π interactions and the potential for novel coordination chemistry (Chu et al., 2011).
Solubility and Thermal Stability of Polyimides
Research on polyimides synthesized from this compound-related compounds has demonstrated excellent solubility in polar solvents and notable thermal stability, making them suitable for high-performance material applications (Li et al., 2017).
Orientations Futures
The future directions for research on “6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiophene derivatives, this compound could be a promising candidate for drug development .
Propriétés
IUPAC Name |
6-thiophen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5S/c8-6-10-5(11-7(9)12-6)4-2-1-3-13-4/h1-3H,(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTKZMCIEMDLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189383 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35841-87-3 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035841873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENT 60103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298111 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-(2-thienyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92FP32A8NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Bis-[1-(4-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6319328.png)









